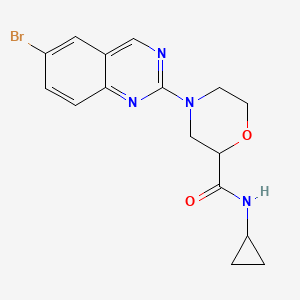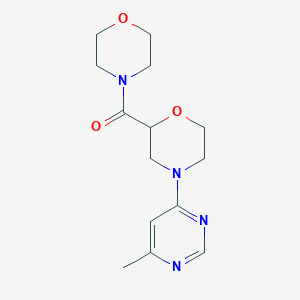
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinazoline ring and a cyclopropylmorpholine moiety attached to the carboxamide group. It is a solid compound, typically appearing as a white to yellow crystalline powder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps. One common method starts with the bromination of quinazoline to introduce the bromine atom at the 6th position. This is followed by the reaction with cyclopropylmorpholine and carboxamide under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the bromine position .
Aplicaciones Científicas De Investigación
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-bromoquinazolin-2-yl)-N,N-dimethylaniline: Similar structure but with a dimethylamino group instead of cyclopropylmorpholine.
4-(6-bromoquinazolin-2-yl)-N-methylmorpholine-2-carboxamide: Similar structure but with a methylmorpholine group.
Uniqueness
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropylmorpholine moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H17BrN4O2 |
|---|---|
Peso molecular |
377.24 g/mol |
Nombre IUPAC |
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H17BrN4O2/c17-11-1-4-13-10(7-11)8-18-16(20-13)21-5-6-23-14(9-21)15(22)19-12-2-3-12/h1,4,7-8,12,14H,2-3,5-6,9H2,(H,19,22) |
Clave InChI |
AOELSKGUFVHPBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C4C=C(C=CC4=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15121642.png)
![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)


![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)
![5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)
